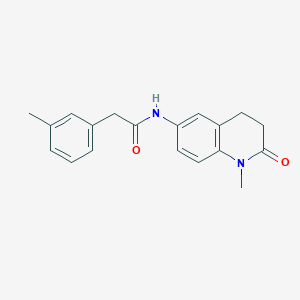
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C19H20N2O2 and its molecular weight is 308.381. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis Techniques
A variety of synthesis techniques for related quinoline and isoquinoline compounds highlight the broader chemical utility and potential applications of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyl)acetamide in scientific research. The cyclisation of N-substituted acetamides to form complex quinoline derivatives, as demonstrated in the synthesis of (±)-crispine A, showcases innovative approaches to creating pharmacologically relevant compounds (King, 2007). Similarly, the study of structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline-based amides provides insights into the potential for forming gels or crystalline structures with unique physical properties, which could be applicable in material sciences or drug formulation (Karmakar, Sarma, & Baruah, 2007).
Therapeutic Research
In the realm of therapeutic research, a novel anilidoquinoline derivative exhibited significant antiviral and antiapoptotic effects in vitro, with potential implications for treating diseases like Japanese encephalitis (Ghosh et al., 2008). This example underscores the potential medicinal applications of complex quinoline derivatives in antiviral therapy.
Antiproliferative Activities
Research into the antiproliferative activities of quinolinone and dihydroquinolinone derivatives against various cancer cell lines, including nasopharyngeal, lung carcinoma, and hepatoma, highlights the potential of these compounds in oncology. Notably, certain derivatives demonstrated specific cytotoxicity against nasopharyngeal carcinoma cell lines without affecting peripheral blood mononuclear cells, indicating a promising therapeutic index for cancer treatment (I‐Li Chen et al., 2013).
特性
IUPAC Name |
N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-13-4-3-5-14(10-13)11-18(22)20-16-7-8-17-15(12-16)6-9-19(23)21(17)2/h3-5,7-8,10,12H,6,9,11H2,1-2H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBWTPRLUXNWGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-chloro-N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B2353988.png)
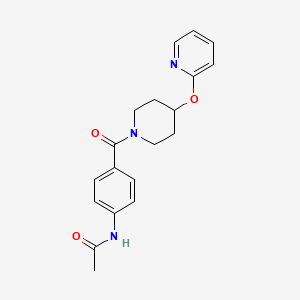
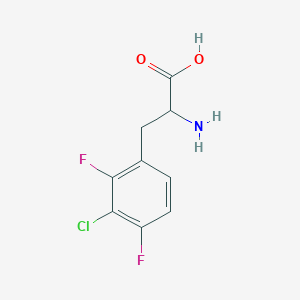
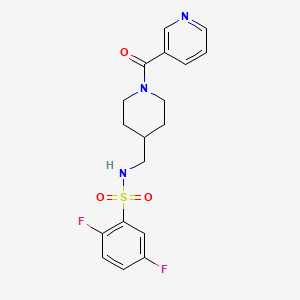
![3-Fluorosulfonyloxy-5-[(2R,3R)-3-methoxy-2-methylpiperidine-1-carbonyl]pyridine](/img/structure/B2353996.png)
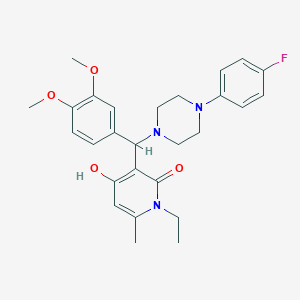
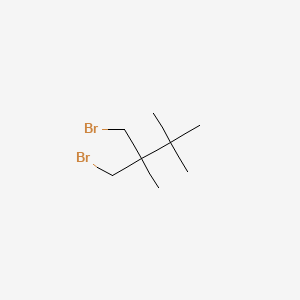
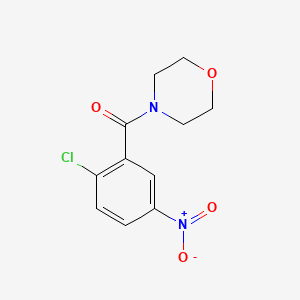
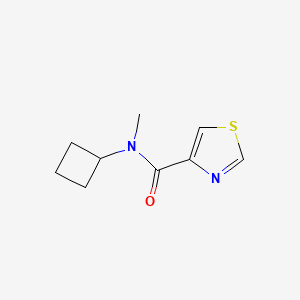
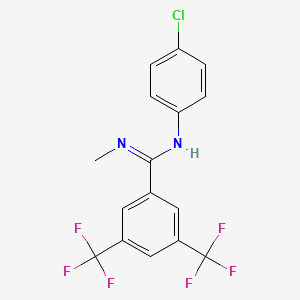
![ethyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2354005.png)
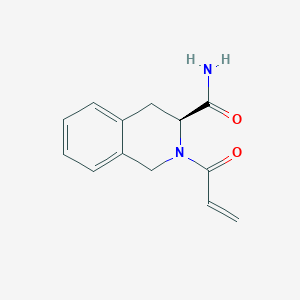
![5-{1-[(4-chlorophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2354009.png)
![8-(3-((2-fluorophenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2354010.png)
